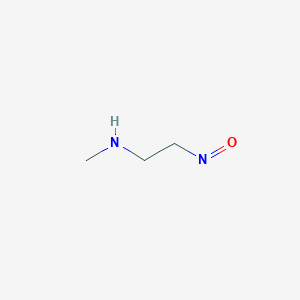

N-methyl-2-nitrosoethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-nitrosoethanamine is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 88.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-2-nitrosoethanamine (NMEA) is a member of the nitrosamine family, which are compounds known for their biological activity, particularly their carcinogenic potential. This article explores the biological activity of NMEA, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

This compound has the chemical formula C3H8N2O and is characterized by a nitroso group (-NO) attached to a secondary amine. Its structure influences its reactivity and interaction with biological systems.

Mechanisms of Carcinogenicity

Nitrosamines, including NMEA, are primarily known for their role as carcinogens. The carcinogenic mechanism typically involves metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutations. The following table summarizes key findings related to the carcinogenic mechanisms of nitrosamines:

| Compound | Metabolic Activation | Key Findings |

|---|---|---|

| This compound | Cytochrome P450-mediated oxidation | Forms DNA adducts leading to mutations |

| N-Nitrosodimethylamine (NDMA) | Hydroxylation followed by dealkylation | Induces tumors in multiple animal models |

| N-Methyl-N-nitrosourea (MNU) | Direct alkylation of DNA | Associated with reduced fertility and tumorigenesis |

Toxicological Profiles

Research indicates that NMEA exhibits significant toxicity in various biological models. A study focusing on related nitrosamines, such as MNU, demonstrated that exposure leads to substantial reproductive toxicity and increased cancer risk. For instance, female Swiss albino mice treated with MNU showed a 42.85% reduction in pregnancy efficiency compared to control groups, highlighting the compound's detrimental effects on reproductive health .

Case Study: Reproductive Toxicity

In a controlled study involving multiple doses of MNU (50 mg/kg), researchers observed notable changes in body weight and food intake among treated mice. Histopathological examinations revealed damage in vital organs, suggesting systemic toxicity linked to nitrosamine exposure. These findings are critical as they underscore the potential health risks associated with NMEA and similar compounds.

Environmental and Dietary Exposure

N-nitrosamines are prevalent in various environmental contexts, including food products and water supplies. They can form in processed meats and other foods containing nitrites when exposed to certain conditions. Understanding dietary exposure is essential for assessing public health risks associated with compounds like NMEA.

Summary of Biological Activity

The biological activity of this compound is primarily characterized by its carcinogenic potential through DNA damage mechanisms. The following points summarize the key aspects of its biological activity:

- Carcinogenicity : NMEA is implicated in cancer development through DNA adduct formation.

- Reproductive Toxicity : Studies indicate significant impacts on fertility in animal models.

- Environmental Presence : Commonly found in food products and as environmental contaminants.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-methyl-2-nitrosoethanamine in laboratory settings?

Synthesis typically involves nitrosation of the parent amine (e.g., N-methylethanamine) using nitrosating agents like sodium nitrite under acidic conditions. Reaction parameters (temperature, pH, and stoichiometry) must be tightly controlled to minimize side products such as N-nitrosodimethylamine (NDMA), a common byproduct in nitrosamine synthesis . Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. Which analytical techniques are most suitable for detecting trace levels of this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits < 1 ppb) and selectivity. Isotope dilution using deuterated internal standards (e.g., d6-N-nitrosodimethylamine) improves accuracy by correcting for matrix effects . Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) is an alternative for volatile derivatives, though derivatization steps may introduce artifacts .

Q. How should researchers ensure stability during storage of this compound?

Store the compound at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent photolytic and thermal degradation. Regular stability testing via HPLC or LC-MS is critical, as nitroso compounds can degrade into secondary amines and nitrosative byproducts under suboptimal conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

Controlled pyrolysis studies coupled with GC-MS or thermogravimetric analysis (TGA) can identify degradation products. For mechanistic insights, use isotopic labeling (e.g., 15N-labeled precursors) to track nitrogen migration during decomposition. Computational modeling (DFT or MD simulations) may further predict reactive intermediates and transition states .

Q. How do researchers address contradictions in reported toxicological data for this compound?

Discrepancies often arise from variations in exposure models (in vitro vs. in vivo) or metabolic activation pathways. To resolve these:

- Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatic toxicity) and animal models (rodents).

- Employ metabolomic profiling to identify species-specific metabolic products (e.g., cytochrome P450-mediated activation).

- Validate findings against structurally similar nitrosamines (e.g., NDMA) with well-documented toxicokinetics .

Q. What methodologies are recommended for studying the compound’s reactivity in environmental or biological systems?

- Environmental fate : Use 14C-labeled this compound in soil/water microcosms to track mineralization or adsorption.

- Biological interactions : Apply fluorescence quenching assays or surface plasmon resonance (SPR) to study DNA adduct formation. For in vivo reactivity, utilize transgenic rodent models with reporter genes sensitive to alkylating agents .

Q. Methodological Notes

- Avoiding Artifacts : Pre-chill reagents during synthesis to suppress unintended nitrosation. Use nitrosamine-free solvents (e.g., distilled-in-glass grade) to prevent contamination .

- Regulatory Compliance : Follow EMA guidelines for nitrosamine risk assessment, including limits of 18 ng/day for genotoxic impurities in pharmaceuticals .

Properties

Molecular Formula |

C3H8N2O |

|---|---|

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N-methyl-2-nitrosoethanamine |

InChI |

InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3 |

InChI Key |

GCKMHNBQXWJZIC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.